N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a structurally complex dibenzo[b,f][1,4]oxazepine derivative characterized by a 10,11-dihydrodibenzooxazepine core substituted with methyl groups at positions 8 and 10 and a pyrazine-2-carboxamide moiety at position 2. The compound shares structural homology with a class of molecules designed as dopamine D2 receptor antagonists or anticonvulsants, as evidenced by related analogs in the literature .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12-3-5-18-16(9-12)24(2)20(26)14-10-13(4-6-17(14)27-18)23-19(25)15-11-21-7-8-22-15/h3-11H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJWRSGWFZENDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=NC=CN=C4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant biological activity, which has garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.4 g/mol. The structure features a bicyclic framework that integrates oxazepine and pyrazine functionalities, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class demonstrate a range of biological activities. Notable findings include:
- Antimicrobial Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines possess potent antibacterial properties. For instance, bioassays revealed that this compound exhibited significant antibacterial effects against various strains of bacteria.
- Histone Deacetylase Inhibition : Certain derivatives have been identified as potential histone deacetylase inhibitors (HDACi), which are important in cancer therapy due to their role in regulating gene expression.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's unique structural features allow it to interact with specific enzymes and receptors within cells. For example, its ability to inhibit HDACs suggests it may influence epigenetic regulation.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that oxazepine derivatives can modulate oxidative stress pathways by influencing ROS levels in cells .
- Cell Cycle Arrest : Research has shown that certain dibenzo[b,f][1,4]oxazepine compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ketone groups are primary sites for hydrolysis:
For amide hydrolysis, prolonged heating (6–12 hours) with 6M HCl or 4M NaOH achieves >95% conversion. The reaction is critical for prodrug activation or metabolite studies.
Redox Reactions
The ketone group at position 11 undergoes selective reduction:
Reduction with NaBH₄ in methanol at 0°C preserves the aromatic systems while converting the ketone to a secondary alcohol.
Nucleophilic Substitution
The pyrazine ring and oxazepine nitrogen participate in substitution reactions:
For pyrazine substitution, electron-withdrawing groups (e.g., carboxamide) activate C-3 toward amines or thiols . N-alkylation at the oxazepine nitrogen requires anhydrous conditions to avoid hydrolysis.
Electrophilic Aromatic Substitution
The dibenzoxazepine core undergoes regioselective substitutions:
Nitration occurs preferentially at C-9 of the dibenzoxazepine system, while bromination targets the pyrazine ring under harsh conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Optimized Suzuki conditions (100°C, 12h, DMF/H₂O) achieve >80% coupling efficiency . These reactions are pivotal for SAR studies in drug discovery.
Photochemical Reactions
UV-induced transformations have been observed:
| Conditions | Products | Mechanism | Notes | Sources |
|---|---|---|---|---|
| UV-A (365 nm), acetone | Oxazepine ring contraction | Norrish-type I cleavage | Forms quinazolinone analog | |
| UV-C (254 nm), O₂ | Pyrazine N-oxidation | Singlet oxygen involvement | Limited synthetic utility |
Photoreactions require controlled conditions to prevent decomposition but offer unique pathways for ring modification.
Coordination Chemistry
The pyrazine-carboxamide moiety acts as a ligand:
| Metal Ion | Complex Structure | Stability Constant (log K) | Applications | Sources |
|---|---|---|---|---|
| Cu(II) | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 8.2 ± 0.3 | Catalytic oxidation studies | |
| Fe(III) | Trigonal bipyramidal [Fe(L)Cl₂]⁺ | 6.8 ± 0.2 | Biomimetic catalysis |
Metal coordination enhances solubility and enables catalytic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Modifications
The dibenzo[b,f][1,4]oxazepine core in the target compound is oxygen-containing, contrasting with sulfur-containing dibenzo[b,f][1,4]thiazepine derivatives (e.g., Jin et al.'s compounds 29–32, 40–41) . Sulfur analogs exhibit distinct electronic and steric properties, which may influence receptor binding. For example, 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) demonstrated high D2 receptor antagonism (IC₅₀ = 12 nM), attributed to the thiazepine core’s enhanced lipophilicity . Conversely, oxazepine derivatives like N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism.
Substituent Effects
Position 10 Substitution :
- Methyl vs. Ethyl Groups : The target compound’s 10-methyl group contrasts with ethyl or propyl substituents in analogs like 10-Ethyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (28) and 11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) . Bulkier alkyl groups (e.g., ethyl, propyl) may enhance hydrophobic interactions with receptor pockets but reduce solubility.
- Dimethyl Substitution : The 8,10-dimethyl configuration in the target compound is unique; most analogs feature single substitutions. This could reduce rotational freedom, stabilizing the molecule in a bioactive conformation .
Position 2 Substitution (Carboxamide) :
- The pyrazine-2-carboxamide group distinguishes the target from derivatives with phenyl (e.g., N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) ) or benzyl groups (e.g., N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (40) ). Pyrazine’s nitrogen-rich structure may improve hydrogen-bonding interactions with target proteins, as seen in N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(pyrazin-2-yl)acetamide (8f) .
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility : The dibenzo[b,f][1,4]oxazepine/thiazepine scaffold permits extensive modification, as demonstrated by Jin et al.’s synthesis of >20 derivatives via alkylation, amidation, and oxidation .
Chiral Resolution : Enantiomers like (R)-62 were separated using chiral HPLC, highlighting the importance of stereochemistry in optimizing receptor selectivity .
Metabolic Considerations : Oxazepine derivatives generally exhibit lower metabolic clearance than thiazepines due to reduced susceptibility to cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
